molecular formula C8H15NO2S B3938591 Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide

Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide

Cat. No.: B3938591
M. Wt: 189.28 g/mol
InChI Key: VOJDCHSWESIWMR-UHFFFAOYSA-N
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Description

Bicyclo[221]heptan-2-ylmethanesulfonamide is a compound with a unique bicyclic structure, characterized by a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptan-2-ylmethanesulfonamide typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclic framework under mild and operationally simple conditions . This reaction is often catalyzed by organocatalysts, providing high enantioselectivity and good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptan-2-ylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential as a versatile building block in organic synthesis and as a scaffold for drug design.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJDCHSWESIWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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